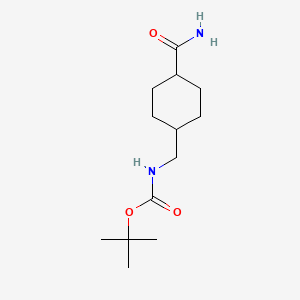
trans-(4-Boc-aminomethyl)-cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“trans-(4-Boc-aminomethyl)-cyclohexanecarboxamide” is a compound with potential for biochemical research . It has the empirical formula C13H26N2O2 and a molecular weight of 242.36 . The IUPAC name for this compound is tert-butyl [4-(aminomethyl)cyclohexyl]methylcarbamate .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCC(C)(C)OC(=O)NC[C@H]1CCC@HCC1 . This indicates that the compound contains a tert-butyl group (Boc), an aminomethyl group attached to a cyclohexane ring, and a carbamate group . Physical And Chemical Properties Analysis
This compound is a solid at room temperature . . The compound should be stored at 2-8°C .Applications De Recherche Scientifique
Nanohybrid Incorporation for Controlled Drug Release : The compound trans-4-(aminomethyl)cyclohexanecarboxylate (tranexamic anions) was used in a study to create a hybrid material with Mg/Al layered double hydroxide. This hybrid was then incorporated into poly(ε-caprolactone) to create films for controlled drug release. The films showed improved mechanical properties and could be used for topical drug delivery applications, like suture threads or medicated scaffolds (Tammaro et al., 2009).
Skin Care and Anti-Aging Effects : Tranexamic acid, a derivative of trans-4-aminomethylcyclohexanecarboxylic acid, was studied for its effects on skin wrinkles induced by dryness. The study found that oral administration of tranexamic acid improved symptoms related to skin dryness and wrinkles, indicating its potential use in skin care and anti-aging products (Hiramoto et al., 2016).
Synthesis of Noncyclic Bis-D- and L-Tripeptides : Research involving the use of trans (1R,2R)-diaminocyclohexane, related to trans-(4-Boc-aminomethyl)-cyclohexanecarboxamide, showed that it could be used to anchor N-protected tripeptides. This led to the creation of a highly H-bonded helical open-ended tubular superstructure, which has implications for the design and synthesis of novel peptidic structures (Hanessian et al., 2008).
Derivatives with Enhanced Absorption : A study synthesized derivatives of tranexamic acid with enhanced absorption properties. These derivatives were found to have greater absorption than tranexamic acid itself, indicating potential for improved pharmacokinetic profiles in medicinal applications (Svahn et al., 1986).
Access to Enantiomerically Pure β-Amino Acids : Research showed that enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, a related compound, is an important building block for helical β-peptides. The study provided a convenient method for obtaining this amino acid, which is crucial for the synthesis of structurally complex peptides (Berkessel et al., 2002).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-[(4-carbamoylcyclohexyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(17)15-8-9-4-6-10(7-5-9)11(14)16/h9-10H,4-8H2,1-3H3,(H2,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNPKAXNHCOERS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CC1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-phenyl-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone]](/img/structure/B2998103.png)
![3'-(3-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2998104.png)
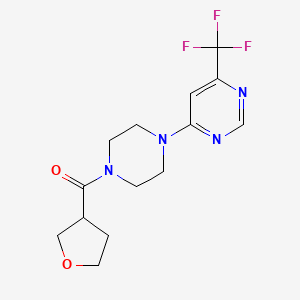
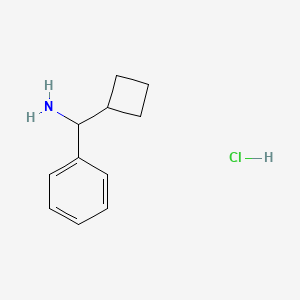

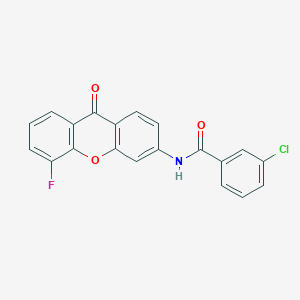
![3-[4-(Trifluoromethyl)phenyl]prop-2-ynoic acid](/img/structure/B2998112.png)
![2-[3-(3,5-Dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2998113.png)
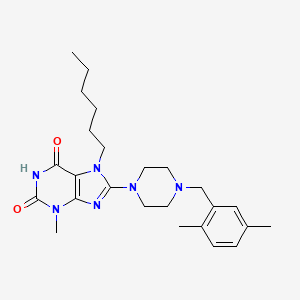
![(1-(4-methylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2998118.png)

![N-[2-(4-formyl-2-methoxyphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2998120.png)
![N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2998122.png)